Hypaconine

Description

Properties

IUPAC Name |

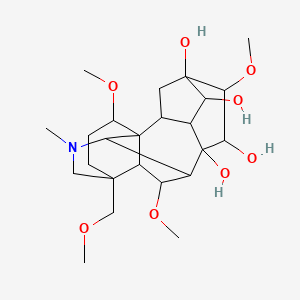

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hypaconine: A Diterpenoid Alkaloid at the Crossroads of Traditional Chinese Medicine and Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypaconine is a C19 diterpenoid alkaloid and a principal bioactive, yet toxic, constituent of the genus Aconitum, a cornerstone of Traditional Chinese Medicine (TCM) for over two millennia.[1] Known in TCM as Fuzi or Chuanwu, processed Aconitum roots are traditionally used to treat conditions associated with "Yang deficiency," such as severe pain, rheumatism, and certain cardiovascular conditions.[2][3] This guide provides a comprehensive technical overview of this compound, bridging its historical context in TCM with contemporary scientific understanding. We delve into its complex pharmacology, dualistic therapeutic and toxicological profile, and underlying molecular mechanisms. Furthermore, this document furnishes detailed, field-proven experimental protocols for the extraction, analysis, and functional characterization of this compound, designed to equip researchers and drug development professionals with the necessary tools to navigate the challenges and opportunities presented by this potent natural product.

Introduction: The Dual Nature of Aconitum Alkaloids in TCM

The use of Aconitum species in TCM is a paradigmatic example of the pharmacopoeia's sophisticated understanding of dose-response and the necessity of herbal processing to mitigate toxicity while preserving therapeutic efficacy.[1] These plants are categorized as "hot" and "acrid," employed to dispel "cold" and "dampness," thereby alleviating pain and restoring vital function (Yang).[2]

The primary therapeutic and toxic activities of Aconitum are attributed to a class of compounds known as diester diterpene alkaloids (DDAs), with this compound, aconitine, and mesaconitine being the most prominent.[1][4] The inherent and potent toxicity of these compounds, particularly their cardiotoxicity and neurotoxicity, necessitates a traditional processing method known as Paozhi.[1] This involves prolonged boiling or steaming, which hydrolyzes the ester groups on the alkaloid backbone, converting the highly toxic DDAs into less toxic monoester diterpene alkaloids (MDAs) and eventually non-toxic amino-alcohol alkaloids.[2][4] This detoxification process is a critical, self-validating system that has enabled the safe clinical application of Aconitum for centuries. Understanding this chemical transformation is fundamental to appreciating the rationale behind its use in TCM and informs modern approaches to its study.

Pharmacology and Toxicology of this compound

This compound exhibits a complex pharmacological profile, underpinning both its therapeutic applications and its severe toxicity. Its effects are dose-dependent and target multiple organ systems, primarily the nervous and cardiovascular systems.

Therapeutic Activities

-

Analgesic Effects: In TCM, Aconitum preparations are renowned for their potent pain-relieving properties, particularly for arthritic and neuropathic pain.[2] Modern pharmacological studies confirm that this compound possesses significant antinociceptive activity.[5] Its mechanism is intrinsically linked to its neurotoxic action at lower, controlled concentrations.

-

Anti-inflammatory Properties: The total alkaloids from Aconitum carmichaeli, including this compound, have been shown to exert marked suppressive effects on various models of inflammation.[6] This includes inhibiting paw edema induced by carrageenan and reducing the production of pro-inflammatory mediators.[6]

-

Cardiotonic Effects: Paradoxically, while highly cardiotoxic at high doses, this compound is considered to have therapeutic potential for conditions like heart failure at sub-toxic concentrations.[7] In TCM, Fuzi is a key ingredient in formulas designed to "rescue devastated Yang," often referring to cardiogenic shock or severe heart failure.[4]

Toxicity Profile

The therapeutic window for this compound is exceptionally narrow, and improper use can be lethal.[1]

-

Neurotoxicity: The primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels (VGSCs) in excitable membranes of neurons and myocytes.[2][5] This leads to a continuous influx of Na+, causing membrane depolarization, which can result in paralysis and convulsions.

-

Cardiotoxicity: In cardiomyocytes, the same VGSC activation leads to severe arrhythmias, including ventricular tachycardia and fibrillation, which are often the cause of death in Aconitum poisoning.[2][4] The massive Na+ influx also disrupts Ca2+ homeostasis, leading to calcium overload and cellular injury.[8]

A summary of the toxicological and pharmacological properties is presented below.

| Parameter | Description | Primary Organ Systems Affected | Key References |

| LD50 (Intraperitoneal, mice) | Varies by study, but generally in the low mg/kg range, indicating high acute toxicity. | Central Nervous System, Cardiovascular System | [5] |

| Primary Mechanism of Action | Persistent activation of voltage-gated sodium channels (VGSCs). | Nerves, Heart Muscle | [2][5] |

| Therapeutic Effects | Analgesic, Anti-inflammatory, Cardiotonic (at low doses). | N/A | [5][6][7] |

| Toxic Effects | Arrhythmias, Paresthesia, Nausea, Convulsions, Respiratory Paralysis. | Cardiovascular System, Nervous System | [1][4][7] |

Molecular Mechanism of Action

The biological effects of this compound are primarily mediated by its interaction with ion channels, which disrupts cellular ion homeostasis, particularly in neurons and cardiomyocytes.

Modulation of Voltage-Gated Sodium Channels

This compound binds with high affinity to site II of the alpha subunit of voltage-gated sodium channels.[2] Unlike local anesthetics that block the channel, this compound causes persistent activation by inhibiting channel inactivation. This leads to a constant influx of sodium ions, depolarizing the cell membrane and preventing repolarization, thereby blocking nerve conduction and leading to arrhythmias in the heart.[5]

Disruption of Intracellular Calcium Homeostasis

The sustained membrane depolarization caused by Na+ influx triggers a secondary cascade involving intracellular calcium ([Ca2+]i). A study on HCN-2 neuronal cells revealed a detailed mechanism:

-

Ca2+ Influx: this compound induces a significant rise in cytosolic Ca2+ by promoting Ca2+ entry from the extracellular space.[8]

-

Store-Operated Calcium Entry (SOCE): This influx is mediated, at least in part, by store-operated Ca2+ channels, as evidenced by its inhibition by SOCE modulators like 2-APB and SKF96365.[8]

-

Endoplasmic Reticulum (ER) Ca2+ Release: this compound also triggers the release of Ca2+ from internal stores in the endoplasmic reticulum. This action is independent of the phospholipase C (PLC) pathway but is abolished by thapsigargin, an inhibitor of the ER Ca2+ pump, suggesting it depletes the same stores.[8]

-

PKC Involvement: The process is modulated by Protein Kinase C (PKC), as the PKC inhibitor GF109203X can inhibit the this compound-induced Ca2+ entry.[8]

This dual assault on Ca2+ homeostasis—influx from the outside and release from internal stores—leads to a massive and sustained elevation in cytosolic Ca2+, which is a key trigger for cytotoxicity and programmed cell death (apoptosis).[8]

Experimental Protocols

The following protocols provide a framework for the extraction, quantification, and biological evaluation of this compound. These methodologies are foundational for any research or drug development program focused on Aconitum alkaloids.

Extraction and Isolation of this compound

Causality: The choice of an alkaline environment for extraction is critical. Alkaloids exist as free bases in alkaline conditions, which are more soluble in organic solvents like chloroform or ether, facilitating their separation from the aqueous plant matrix. A multi-solvent approach ensures the efficient extraction of alkaloids with varying polarities.

Methodology:

-

Preparation: Start with dried, powdered root material of the chosen Aconitum species.

-

Alkalinization: Moisten the powder with a 10% ammonia solution until it is uniformly damp. Let it stand for 1-2 hours. This converts alkaloid salts into their free base form.

-

Extraction:

-

Perform a Soxhlet extraction or repeated cold maceration using an organic solvent such as chloroform or diethyl ether for 6-8 hours.[7]

-

Rationale: These solvents efficiently dissolve the free base alkaloids. Soxhlet extraction is thorough but can degrade thermolabile compounds; maceration is gentler.

-

-

Acid Wash:

-

Combine the organic extracts and partition them against 2% sulfuric acid. The alkaloids will move into the acidic aqueous phase as their water-soluble sulfate salts, leaving behind non-basic impurities in the organic phase.

-

Repeat this acid extraction 3-4 times to ensure complete transfer.

-

-

Re-basification and Final Extraction:

-

Combine the acidic aqueous layers. Slowly add concentrated ammonium hydroxide to adjust the pH to 9-10, precipitating the alkaloids as free bases.

-

Extract this alkaline solution again with chloroform. The purified alkaloids will now move back into the organic phase.

-

-

Purification:

-

Dry the chloroform extract over anhydrous sodium sulfate and evaporate it under reduced pressure to yield a crude alkaloid mixture.

-

Further purify this compound from this mixture using column chromatography on silica gel or alumina, eluting with a gradient of chloroform-methanol.[9]

-

Quantification in Biological Matrices via UPLC-MS/MS

Causality: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying trace amounts of compounds in complex biological matrices like plasma or tissue homogenates.[10][11] UPLC provides rapid and high-resolution separation, while MS/MS offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented into a unique daughter ion, creating a highly specific analytical signature.

Methodology:

-

Sample Preparation (Supported Liquid Extraction - SLE):

-

Thaw plasma or serum samples at room temperature.

-

Dilute 100 µL of the sample with 300 µL of 4% phosphoric acid in water.[11]

-

Self-Validation: Add a known concentration of an internal standard (e.g., a deuterated analog of a related aconitine) to all samples, calibrators, and controls. This corrects for variations in extraction efficiency and instrument response.

-

Load the diluted sample onto an SLE cartridge and allow it to absorb for 5 minutes.

-

Elute the analyte with two aliquots of an appropriate organic solvent (e.g., ethyl acetate).[11]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[11]

-

-

UPLC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).[10]

-

Mobile Phase: Employ a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol or acetonitrile. The gradient allows for the separation of analytes with different polarities.[10]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Develop and validate specific MRM transitions for this compound and the internal standard. For this compound (C33H45NO10, MW ~615.7), a potential transition would be m/z 616.3 → [daughter ion]. These transitions must be optimized empirically.

-

Conclusion and Future Directions

This compound represents a powerful pharmacological agent, whose study offers profound insights into the intersection of traditional medicine and modern science. Its role in TCM, governed by the principles of detoxification through processing, highlights a sophisticated, empirically derived safety system.[1][2] For drug development professionals, this compound and its derivatives present a challenging but potentially rewarding scaffold. The narrow therapeutic index is a significant hurdle; however, modern medicinal chemistry approaches could aim to develop analogs that retain the analgesic or anti-inflammatory properties while reducing affinity for cardiac sodium channels. Further research is warranted to fully elucidate the therapeutic mechanisms, particularly in the context of heart failure and chronic pain, and to validate the efficacy of traditional formulas containing Aconitum through well-designed clinical trials.[7] The continued investigation of compounds like this compound is crucial for unlocking the full potential of the global pharmacopoeia.

References

- Current time information in CN. (n.d.). Google.

- Xiang, G., Guo, S., Qin, J., Gao, H., Zhang, Y., & Wang, S. (2024). Comprehensive insight into the pharmacology, pharmacokinetics, toxicity, detoxification and extraction of hypaconitine from Aconitum plants. Journal of Ethnopharmacology, 321, 117505.

- Singhuber, J., Zhu, M., Prinz, S., & Kopp, B. (2009). Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? Journal of Ethnopharmacology, 126(1), 18-30.

- Chan, T. Y. (2021). The toxicology and detoxification of Aconitum: traditional and modern views. Chinese Medicine, 16(1), 69.

- Lin, K. L., Lu, Y. C., Hsieh, C. P., Chen, W. C., & Jan, C. R. (2021). Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells. Clinical and Experimental Pharmacology & Physiology, 48(6), 848-857.

- Gao, L., Wang, S., Liu, Z., Wu, H., Wei, Y., & Sun, Z. (2014). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats. Molecules, 19(6), 8018-8030.

-

Shyaula, S. L. (2012). Phytochemicals, Traditional Uses and Processing of Aconitum Species in Nepal. Nepal Journal of Science and Technology, 13(2), 171-178. Retrieved from [Link]

- Li, Y., et al. (2015). Pharmacokinetics and heart distribution study of this compound in rats by UPLC-MS/MS. ResearchGate.

- Heubach, J. F., & Schüle, A. (1998). Mode of Antinociceptive and Toxic Action of Alkaloids of Aconitum Spec. Planta Medica, 64(8), 706-711.

- Zhang, H., et al. (2015). Analgesic effects of lappaconitine in leukemia bone pain in a mouse model. PubMed.

- Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. (2006). PDF.

- Ogawa, T., et al. (2019). Development and application of a forensic toxicological library for identification of 56 natural toxic substances by liquid chromatography–quadrupole time-of-flight mass spectrometry. ResearchGate.

- Zhang, H., et al. (2015). Analgesic effects of lappaconitine in leukemia bone pain in a mouse model. PMC - NIH.

- A Review on the Traditional Chinese Medicinal Herbs and Formulae with Hypolipidemic Effect. (2015). PubMed Central.

- Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (2022). MDPI.

- Determination of aconitine alkaloids in aconitum roots. (1983). PubMed.

- Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. (2011). PubMed.

- [Anti-inflammatory effect of aconitines]. (1990). PubMed.

- Application Notes and Protocols for the Detection of 13-Dehydroxyindaconitine in Biological Matrices. (n.d.). Benchchem.

Sources

- 1. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive insight into the pharmacology, pharmacokinetics, toxicity, detoxification and extraction of hypaconitine from Aconitum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory effect of BAPTA-AM in HCN-2 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Botanical Origins of Hypaconine: A Technical Guide for Researchers

Abstract

Hypaconine, a C19-diterpenoid alkaloid of the aconitine class, is a molecule of significant interest to the scientific community due to its complex chemical structure and potent biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, designed for researchers, scientists, and professionals in drug development. This document delves into the primary botanical origins, the intricate biosynthetic pathways, and robust methodologies for the extraction and quantification of this important natural product. By synthesizing current scientific knowledge, this guide aims to serve as a comprehensive resource for the effective investigation and utilization of this compound.

Introduction: The Significance of this compound

This compound belongs to the aconitine-type diterpenoid alkaloids, a class of natural products renowned for their potent physiological effects.[1] These compounds are characterized by a complex polycyclic norditerpenoid skeleton. Found within the plant kingdom, these alkaloids have a long history of use in traditional medicine, alongside a notorious reputation for their toxicity.[2] The unique chemical architecture of this compound and its congeners, such as aconitine and mesaconitine, makes them challenging targets for synthetic chemists, thus placing significant importance on their natural sources. Understanding the botanical origins, biosynthesis, and effective isolation of this compound is paramount for advancing research into its pharmacological potential and for ensuring the safety and quality control of herbal preparations containing it.

Primary Natural Sources: The Genus Aconitum

The exclusive natural reservoirs of this compound and related aconitine-type alkaloids are plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[3][4] Commonly known as monkshood or wolfsbane, this genus comprises over 250 species of flowering plants, which are predominantly found in the mountainous regions of the Northern Hemisphere.[2]

The concentration and specific profile of alkaloids, including this compound, can vary significantly between different Aconitum species, and even within the same species due to geographical location, developmental stage, and environmental conditions. The primary repositories of these alkaloids within the plant are the roots and tubers, which have been traditionally used for medicinal purposes after processing to reduce their toxicity.[1][5]

Prominent Aconitum Species Containing this compound

Several species of Aconitum have been identified as significant sources of this compound. Quantitative analyses have been performed on various species to determine their alkaloid content.

| Aconitum Species | Plant Part | This compound Content (mg/g) | Other Major Alkaloids | Reference |

| Aconitum carmichaeli | Raw Lateral Root | 0.05 - 0.80 | Aconitine, Mesaconitine | [1] |

| Aconitum kusnezoffii | Root | Present (Quantification varies) | Aconitine, Mesaconitine, Beiwutine | [6][7] |

| Aconitum pendulum | Rhizome | Present (Quantification varies) | Pendulumines A-F, Aconitine | [7] |

Note: The content of this compound and other alkaloids can exhibit considerable variation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the general terpenoid pathway. As a C19-diterpenoid alkaloid, its carbon skeleton is derived from the cyclization of geranylgeranyl pyrophosphate (GGPP). While the complete enzymatic cascade leading to this compound is still under active investigation, key intermediates and enzymatic steps have been elucidated.

The pathway begins with the formation of the diterpene precursor, ent-kaurene, from GGPP via ent-copalyl diphosphate. Subsequent oxidative modifications and rearrangements lead to the formation of the atisine-type C20-diterpenoid alkaloid skeleton. A crucial step is the loss of a carbon atom to form the characteristic C19 skeleton of aconitine-type alkaloids. The final steps involve a series of intricate tailoring reactions, including hydroxylations, methoxylations, and esterifications, to yield the final structure of this compound.[5][8][9]

Caption: Putative biosynthetic pathway of this compound.

Extraction and Isolation of this compound from Aconitum Roots

The extraction and isolation of this compound from plant material is a critical step for its analysis and further use. Due to the presence of a mixture of structurally similar alkaloids, a multi-step process is typically required to obtain the pure compound.

General Experimental Workflow

Caption: General workflow for this compound extraction.

Detailed Experimental Protocol: Extraction of Total Alkaloids

This protocol outlines a standard laboratory procedure for the extraction of total alkaloids from Aconitum roots, which will contain this compound.

Materials:

-

Dried and powdered Aconitum roots

-

Diethyl ether

-

Concentrated ammonia solution

-

Methanol

-

2% Sulfuric acid

-

Sodium carbonate solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Preparation of Ammoniacal Ether: In a fume hood, prepare a solution of ammoniacal ether by mixing diethyl ether with a small amount of concentrated ammonia solution.

-

Initial Extraction: Macerate 100 g of powdered Aconitum root with ammoniacal ether at room temperature with occasional shaking for 24 hours.[10]

-

Filtration: Filter the mixture and collect the ether extract. Repeat the extraction process on the plant residue two more times.

-

Secondary Extraction: Macerate the remaining plant material with methanol for 24 hours, filter, and repeat twice.

-

Combine and Concentrate: Combine all the ether and methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acid-Base Partitioning:

-

Dissolve the crude residue in 2% sulfuric acid.

-

Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of sodium carbonate solution.

-

Extract the alkaline solution with chloroform three times.

-

-

Final Steps: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total crude alkaloid extract.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in plant extracts and pharmaceutical preparations.[2][11]

HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer, pH adjusted to alkaline) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Experimental Protocol: HPLC Quantification

Materials:

-

Crude alkaloid extract containing this compound

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Ammonium bicarbonate

-

Methanol

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Preparation of Sample Solution: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard solutions in ascending order of concentration to construct a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

-

Conclusion and Future Perspectives

The genus Aconitum stands as the sole natural source of this compound, a C19-diterpenoid alkaloid with significant scientific interest. This guide has provided a comprehensive overview of the primary plant sources, the current understanding of its biosynthetic pathway, and detailed protocols for its extraction and quantification. For researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of these fundamental aspects is crucial.

Future research should focus on the complete elucidation of the enzymatic machinery responsible for the late-stage modifications in this compound biosynthesis. This knowledge could pave the way for biotechnological production of this compound and its analogs through metabolic engineering in microbial or plant-based systems. Furthermore, the continued exploration of the diverse species within the Aconitum genus may reveal novel sources of this compound or structurally related alkaloids with unique biological activities.

References

-

Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv. [Link]

-

Aconitine. Wikipedia. [Link]

-

Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots. Journal of Chromatography A. [Link]

-

Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS. Journal of Mass Spectrometry. [Link]

-

Schematics of the putative aconitine biosynthetic pathway, and the... ResearchGate. [Link]

-

Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity evaluation of the alkaloid extracts. Food Science and Technology. [Link]

-

Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. [Link]

-

Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. SciELO. [Link]

-

Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules. [Link]

-

Determination of aconitine, hypaconitine and mesaconitine in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography. ResearchGate. [Link]

-

The pharmacology, toxicology, and detoxification of Aconitum kusnezoffii Reichb., traditional and modern views. ResearchGate. [Link]

-

Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum. Journal of Food and Drug Analysis. [Link]

-

Determination of aconitine, hypaconitine and mesaconitine in Shenfu injection. ResearchGate. [Link]

-

Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index. MDPI. [Link]

-

Chemical constituents and analgesic activity of Aconitum kusnezoffii Reichb. ResearchGate. [Link]

-

Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. ResearchGate. [Link]

-

Determination of aconitine alkaloids in aconitum roots. Planta Medica. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine - Wikipedia [en.wikipedia.org]

- 4. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the biosynthetic pathway of Hypaconine in Aconitum species?

An In-depth Technical Guide to the Biosynthetic Pathway of Hypaconine in Aconitum Species

Introduction: The Double-Edged Sword of Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolf's bane, is renowned for producing a vast arsenal of structurally complex and biologically potent C19-diterpenoid alkaloids (DAs).[1][2] These compounds, including the notorious aconitine and its analogs mesaconitine and this compound, are characterized by a formidable hexacyclic norditerpenoid skeleton.[3][4] This intricate architecture is responsible for their profound pharmacological activities, which have been harnessed in traditional medicine for centuries for their analgesic and anti-inflammatory properties.[5][6] However, this medicinal potential is intrinsically linked to their extreme toxicity, which primarily targets cardiovascular and central nervous systems.[4][6]

The high toxicity and complex structure of these alkaloids make their chemical synthesis exceptionally challenging and commercially unviable.[7][8] Consequently, the plant remains the sole source for these compounds, driving intensive research into their biosynthetic pathways.[9][10] Understanding the genetic and enzymatic machinery that constructs this compound is paramount for several reasons: it can unlock opportunities for metabolic engineering to produce less toxic, more effective therapeutic agents; it provides a molecular toolkit for improving crop yields through molecular breeding; and it deepens our fundamental knowledge of plant specialized metabolism.

This guide provides a comprehensive, technically-focused overview of the this compound biosynthetic pathway, synthesizing current knowledge from metabolomic, transcriptomic, and functional genomic studies. We will dissect the pathway from its primary metabolic precursors to the final intricate tailoring reactions, explain the causal logic behind key experimental approaches, and highlight the critical enzymatic players involved in forging this potent molecule.

Part 1: Forging the Foundation - The Diterpenoid Skeleton

The journey to this compound begins not with nitrogen, but with the universal building blocks of terpenes. The biosynthesis of the foundational C20 diterpene skeleton is a well-conserved process in plants and can be divided into two major phases.[1][3]

Phase 1.1: Assembly of the C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The pathway originates from primary metabolism, sourcing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from two distinct routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][11] Geranylgeranyl pyrophosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to yield the C20 acyclic precursor, geranylgeranyl pyrophosphate (GGPP).[11] This molecule is the central hub for all diterpenoid biosynthesis.

Phase 1.2: Cyclization to Diterpene Scaffolds

The crucial cyclization steps that define the core diterpenoid structure are catalyzed by two classes of terpene synthases (TPSs).[1]

-

Class II Diterpene Synthase: An ent-copalyl diphosphate synthase (CPS) initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1][3]

-

Class I Diterpene Synthase: A kaurene synthase-like (KSL) enzyme then takes ent-CPP and catalyzes a second cyclization and rearrangement to form the tetracyclic diterpene skeletons. In Aconitum, two key skeletons are produced: ent-kaurene and ent-atisane .[1][3]

These unadorned hydrocarbon skeletons are the direct precursors to the vast diversity of diterpenoid alkaloids. The ent-atisane scaffold is considered the primary entry point for the biosynthesis of C20-DAs, which are themselves the precursors to the C19-DAs like this compound.[12][13]

Caption: Early biosynthetic steps from IPP to the core C20-DA precursors.

Part 2: The Alkaloid Transformation - Skeleton Rearrangement and Nitrogen Insertion

The conversion of a C20 tetracyclic diterpene into a C19 hexacyclic norditerpenoid alkaloid is the defining feature of Aconitum biochemistry. This stage involves complex oxidative modifications, the incorporation of a nitrogen atom, and a series of remarkable skeletal rearrangements. While the exact sequence is still under investigation, a plausible pathway has been proposed based on the structures of isolated intermediates and biosynthetic logic.[3][7]

-

Oxidation of the Diterpene Scaffold : The ent-atisane skeleton undergoes a series of oxidative modifications, catalyzed by Cytochrome P450 monooxygenases (CYP450s), to introduce hydroxyl groups at various positions. This functionalization is critical for subsequent reactions.[8]

-

Nitrogen Incorporation : A key, yet poorly understood, step is the incorporation of a nitrogen atom to form the characteristic N-ethyl or N-methyl group and the piperidine ring of the alkaloid. Recent studies suggest that ethanolamine is the likely nitrogen source.[8] This amination event transforms the diterpenoid into a diterpenoid alkaloid.

-

Skeletal Rearrangement : The C20 atisine-type alkaloids are believed to be rearranged into denudatine-type intermediates.[3] A subsequent, crucial semipinacol-type rearrangement transforms the denudatine skeleton into the highly complex aconitine-type skeleton, which is characteristic of this compound.[7][14] This rearrangement results in the loss of one carbon atom (typically C-20), yielding the C19 norditerpenoid core.

Part 3: The Final Touches - Late-Stage Tailoring to Yield this compound

The aconitane skeleton serves as a common scaffold that is subsequently "decorated" by a suite of tailoring enzymes to produce the final array of C19-DAs found in the plant. The specific combination of hydroxyl, methoxy, acetyl, and benzoyl groups defines the identity and toxicity of each alkaloid, including this compound.[3] The enzymes responsible for these final modifications belong to large, diverse gene families, and identifying the specific member for each reaction is a major focus of current research.[9][15]

The key tailoring reactions leading to this compound are:

-

Hydroxylations : Multiple hydroxyl groups are installed on the aconitane core by specific CYP450s.

-

O-Methylations : A subset of these hydroxyl groups are methylated by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).

-

Acylations (Esterifications) : The high toxicity of alkaloids like this compound and aconitine is largely attributed to the presence of ester groups at positions C-8 and C-14.[4] These are installed by BAHD acyltransferases, which use acetyl-CoA and benzoyl-CoA as donors to form the C8-acetate and C14-benzoate esters, respectively.[15][16]

This compound, mesaconitine, and aconitine are structurally very similar, likely arising from a common late-stage intermediate and differing only in the final tailoring steps. Transcriptomic and metabolomic correlation analyses have identified specific candidate genes from the CYP450, OMT, and BAHD families that are strongly associated with the accumulation of these final products.[9][15]

Caption: Putative tailoring steps from a common aconitane core to major DAs.

Part 4: Key Enzyme Families and Candidate Genes

The elucidation of the this compound pathway relies on identifying genes that encode the catalytic enzymes. Transcriptome analysis of Aconitum species has revealed hundreds of candidate genes belonging to the key enzyme families responsible for diterpenoid alkaloid biosynthesis.[9][16]

| Enzyme Family | Proposed Role in this compound Biosynthesis | Representative Candidate Genes/Activities | Source |

| Terpene Synthases (TPS) | Formation of the core diterpene skeletons (ent-atisane). | ent-copalyl diphosphate synthases (CPS), kaurene synthase-like (KSL) enzymes. | [1][3] |

| Cytochrome P450s (CYP450) | Extensive oxidative modifications (hydroxylations) of the diterpene and alkaloid skeletons. | Candidate genes from various CYP families (e.g., CYP72) show correlation with DA accumulation. | [9][15] |

| BAHD Acyltransferases | Catalyze the crucial esterification steps at C-8 (acetylation) and C-14 (benzoylation). | Specific ApBAHD9, ApBAHD10, ApBAHD12 genes show positive correlation with aconitine accumulation. | [9][15] |

| O-Methyltransferases (OMT) | Catalyze the methylation of hydroxyl groups to form methoxy groups. | Dozens of candidate OMT genes have been identified in Aconitum transcriptomes. | [9] |

| Aminotransferases | Putatively involved in the incorporation of the nitrogen atom into the alkaloid structure. | L-serine aminotransferase has been proposed as a candidate enzyme class. | [3] |

Part 5: Methodologies for Pathway Elucidation

The technical challenge of studying complex biosynthetic pathways in non-model plants like Aconitum has been overcome by integrating 'omics' technologies with classical biochemical methods. The logic is to first identify the genes and metabolites that are co-regulated and then functionally validate the role of the candidate genes.

Protocol 1: Combined Transcriptome and Metabolome Analysis

Objective: To identify candidate genes involved in this compound biosynthesis by correlating gene expression levels with alkaloid accumulation across different tissues or conditions.

Causality: The core principle is that genes responsible for producing a specific metabolite will be highly expressed in the same tissues or at the same developmental stages where that metabolite accumulates.[9][10]

Methodology:

-

Plant Material Collection: Collect different tissues from an Aconitum species known to produce this compound (e.g., roots, stems, leaves, flowers), as DA biosynthesis is often tissue-specific.[5][17]

-

Metabolite Profiling:

-

Extract specialized metabolites from each tissue using a suitable solvent (e.g., methanol/formic acid).

-

Analyze the extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[9]

-

Identify and quantify this compound and related alkaloids by comparing retention times and mass fragmentation patterns to authentic standards.

-

-

Transcriptome Analysis (RNA-Seq):

-

Extract total RNA from the same tissues used for metabolite profiling.

-

Perform high-throughput RNA sequencing (e.g., using the Illumina platform).

-

Assemble the sequencing reads de novo (as a reference genome is often unavailable) to create a comprehensive set of unigenes.[16][17]

-

Annotate the unigenes by comparing their sequences to public databases (e.g., KEGG, NR) to predict their function (e.g., CYP450, OMT, BAHD).

-

-

Correlation Analysis:

-

Quantify the expression level of each unigene in each tissue.

-

Perform a weighted gene co-expression network analysis (WGCNA) or a simpler correlation analysis to identify unigenes whose expression patterns are highly correlated with the accumulation pattern of this compound. These become the top candidates for functional characterization.[9]

-

Protocol 2: Functional Characterization of a Candidate Enzyme

Objective: To experimentally validate the specific biochemical function of a candidate gene identified via transcriptomics (e.g., a putative acyltransferase).

Causality: If a candidate gene truly encodes an enzyme for a specific step (e.g., C-14 benzoylation), expressing this gene heterologously and providing it with the correct substrates should result in the production of the expected product.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Aconitum cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression vector into the host organism and induce protein expression.

-

Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography (e.g., via a His-tag).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative precursor substrate (e.g., a C-14 hydroxylated aconitane intermediate), the acyl donor (e.g., benzoyl-CoA), and necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by LC-MS, comparing the retention time and mass spectrum to an authentic standard of the expected product to confirm the enzyme's function.

Conclusion and Future Outlook

The biosynthetic pathway of this compound represents a masterful example of enzymatic chemistry, transforming simple precursors into a molecule of immense complexity and potency. While the foundational steps of diterpene synthesis are well understood, the precise sequence of late-stage tailoring reactions—the specific CYP450s, OMTs, and acyltransferases that decorate the aconitane core—remains the final frontier. The current research paradigm, which powerfully integrates metabolomics and transcriptomics, has successfully generated a robust list of candidate genes.[9][10] The critical work ahead lies in the systematic functional characterization of these candidates through heterologous expression and in vitro assays. Successfully elucidating the complete pathway will not only solve a long-standing biochemical puzzle but will also provide the essential toolkit for the synthetic biology-based production of novel, safer, and more effective drugs derived from the formidable chemistry of the Aconitum genus.

References

-

Chen, S., et al. (2023). Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum. Frontiers in Plant Science. [Link][9][10][15]

-

Luo, H., et al. (2018). Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids. Phytochemistry. [Link][16]

-

Pal, P., et al. (2017). De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids. Molecules. [Link][17]

-

Bai, B., et al. (2019). Transcriptome Analysis of Aconitum carmichaelii Identifies Genes Involved in Terpenoid, Alkaloid and Phenylpropanoid Biosynthesi. International Journal of Agriculture and Biology. [Link][5]

-

Chen, S., et al. (2023). Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum. PubMed Central. [Link][10]

-

Li, D., et al. (2021). Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii. PubMed Central. [Link][1]

-

Qasem, A. M. A., et al. (2021). Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. [Link][3]

-

ResearchGate. (n.d.). Schematics of the putative aconitine biosynthetic pathway. ResearchGate. [Link][11]

-

Li, J., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. PubMed Central. [Link][4]

-

Wang, Z., et al. (2022). Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim. MDPI. [Link]

-

Wang, Z., et al. (2022). Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim. PubMed Central. [Link][12]

-

Caruano, J. & Gademann, K. (2021). Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy. PubMed Central. [Link][7]

-

Wikipedia. (n.d.). Aconitine. Wikipedia. [Link]

-

Caruano, J. & Gademann, K. (2021). Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy. ACS Central Science. [Link][14]

-

Wang, Z., et al. (2022). Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim. MDPI. [Link][13]

-

Chen, S., et al. (2023). Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum. Frontiers Media S.A.[Link][15]

-

Tatsis, E., et al. (2025). Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. PubMed. [Link][8]

-

Wang, Z., et al. (2022). Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). C19-diterpenoid alkaloids from the rhizomes of Aconitum pendulum. Fitoterapia. [Link][2]

-

Wang, Z., et al. (2019). Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes. MDPI. [Link]

-

Liu, Y., et al. (2019). Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS. Frontiers in Pharmacology. [Link][6]

Sources

- 1. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C19-diterpenoid alkaloids from the rhizomes of Aconitum pendulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 7. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Aconitum Alkaloids: A Technical Guide to the Structure-Activity Relationship of Hypaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaconine, a C19-diterpenoid alkaloid from the Aconitum species, represents a fascinating and complex scaffold for medicinal chemistry. As a hydrolyzed derivative of the highly toxic aconitine, this compound offers a starting point for the development of novel therapeutics with potentially wider therapeutic windows. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, drawing upon the extensive research conducted on the broader class of aconitine-type alkaloids. By dissecting the roles of key functional groups and structural modifications, we aim to provide a rational framework for the design of future this compound-based drug candidates with tailored pharmacological profiles, including analgesic, anti-inflammatory, and cytotoxic activities. This guide delves into the causality behind experimental choices, outlines detailed methodologies for key biological assays, and visually represents complex relationships to empower researchers in their quest for novel therapeutic agents.

Introduction: The Double-Edged Sword of Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine, particularly in Asia, for treating pain, inflammation, and various other ailments. However, the therapeutic application of Aconitum extracts is notoriously challenging due to the presence of highly toxic diester-diterpenoid alkaloids, with aconitine being the most prominent example. The toxicity of these compounds is primarily attributed to their potent activation of voltage-gated sodium channels (VGSCs), leading to cardiotoxicity and neurotoxicity.

Processing of Aconitum roots, typically through boiling or steaming, is a critical step in traditional preparations to reduce toxicity. This process involves the hydrolysis of the ester groups at the C8 and C14 positions of the aconitine scaffold. The hydrolysis of the C8-acetyl group leads to the formation of benzoylaconines, and subsequent hydrolysis of the C14-benzoyl group yields the less toxic amino alcohol alkaloids, such as this compound.[1]

This compound, therefore, stands as a key detoxified metabolite of aconitine. Its core structure presents multiple sites for chemical modification, making it an attractive template for synthetic and semi-synthetic efforts to develop safer and more effective therapeutic agents. Understanding the structure-activity relationship of this compound is paramount to unlocking its therapeutic potential while mitigating its inherent risks.

The this compound Scaffold: A Playground for Medicinal Chemistry

The intricate cage-like structure of this compound, a hexacyclic diterpenoid, offers several key positions where modifications can dramatically influence its biological activity. The primary sites for derivatization that have been explored in the context of related aconitine alkaloids include:

-

C8-Position: The nature of the substituent at this position is a critical determinant of toxicity and activity.

-

C14-Position: Modification of the hydroxyl group at this position significantly impacts the analgesic and cardiotonic properties.

-

N-Ethyl Group: The ethyl group on the nitrogen atom is crucial for potent activity, and its modification can fine-tune the pharmacological profile.

-

Other Positions (e.g., C1, C6, C16): While less explored, modifications at these positions can also influence activity and selectivity.

The following sections will delve into the specific SAR at these key positions, drawing parallels from studies on aconitine and its derivatives to infer the potential impact on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activities of this compound and its analogs are a direct consequence of their three-dimensional structure and the nature of their functional groups. The following SAR insights have been gleaned primarily from studies on the parent compound, aconitine, and its derivatives.

The Critical Role of C8 and C14 Ester Groups in Toxicity and Analgesia

The toxicity of aconitine-type alkaloids is intrinsically linked to the presence of ester groups at the C8 and C14 positions. The hydrolysis of these esters is a key detoxification pathway, both in traditional processing and in vivo metabolism.

-

C8-Position: The acetyl group at C8 in aconitine is a major contributor to its high toxicity. Its removal to form benzoylaconine significantly reduces toxicity. For this compound, which has a hydroxyl group at C8, re-esterification with different acyl groups presents a strategy to modulate activity. For instance, substitution with long-chain fatty acids has been shown to enhance anti-inflammatory properties in related analogs.[1]

-

C14-Position: The benzoyl group at C14 is also crucial for the high toxicity of aconitine. Its hydrolysis to form aconine drastically diminishes both toxicity and analgesic activity.[1] This suggests that an aromatic ester at C14 is a key pharmacophore for potent biological effects. For this compound, which possesses a hydroxyl group at C14, esterification with various aromatic and aliphatic acids is a logical approach to explore for enhancing analgesic and other activities.

Key Takeaway: The presence and nature of the ester groups at C8 and C14 are the most critical determinants of both the toxicity and the therapeutic activity of aconitine-type alkaloids. For this compound, these positions represent prime targets for medicinal chemistry efforts to create derivatives with an improved therapeutic index.

The N-Ethyl Group: A Key to Potency

The N-ethyl group on the piperidine ring is another crucial element for the potent activity of aconitine alkaloids.

-

N-Deethylation: Removal of the ethyl group to form an N-deethyl analog generally leads to a significant decrease in analgesic activity.

-

N-Acylation: Acylation of the nitrogen atom also tends to diminish the analgesic effect.

This indicates that the tertiary amine with a small alkyl substituent is essential for optimal interaction with its biological target, likely the voltage-gated sodium channels.

SAR for Key Biological Activities

The analgesic properties of aconitine alkaloids are closely tied to their interaction with VGSCs. The SAR for analgesia can be summarized as follows:

| Structural Modification | Effect on Analgesic Activity | Rationale |

| Hydrolysis of C8-acetyl group | Decrease | Reduces binding affinity to the target. |

| Hydrolysis of C14-benzoyl group | Significant Decrease | The aromatic ester is critical for potent activity. |

| N-deethylation | Decrease | The N-ethyl group is important for receptor interaction. |

The anti-inflammatory effects of this compound analogs are thought to be mediated, at least in part, by the inhibition of pro-inflammatory mediators.

-

C8-Lipid Esters: As mentioned, introducing long-chain fatty acid esters at the C8 position of aconitine analogs has been shown to enhance anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This suggests a promising avenue for modifying this compound.

Certain aconitine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The SAR for cytotoxicity is still emerging but appears to be influenced by the substituents on the aromatic ring of the C14-benzoyl ester and modifications at other positions on the aconitane core.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for the toxic and therapeutic effects of aconitine-type alkaloids is the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Aconitine and its potent analogs act as agonists at VGSCs, binding to site 2 of the channel. This binding causes the channels to open at the resting membrane potential and inhibits their inactivation, leading to a persistent influx of sodium ions. This sustained depolarization is the underlying cause of the cardiotoxic and neurotoxic effects.

The detoxification of aconitine to this compound through hydrolysis of the C8 and C14 ester groups significantly reduces its affinity for VGSCs, thereby decreasing its toxicity. The development of this compound derivatives with therapeutic potential hinges on achieving a fine balance: retaining sufficient interaction with specific VGSC subtypes to elicit a therapeutic effect (e.g., analgesia through blockade of neuronal VGSCs) while avoiding the persistent activation that leads to toxicity.

Diagram: Proposed Mechanism of Action of this compound Analogs

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols for Evaluating this compound Derivatives

The rational design of novel this compound analogs requires robust and reproducible biological assays to evaluate their activity and toxicity. The following are standard experimental protocols that can be adapted for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on various cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

In Vivo Analgesic Activity (Hot Plate Test)

Objective: To evaluate the central analgesic effects of this compound derivatives in a rodent model.

Principle: The hot plate test measures the latency of the animal's response (e.g., licking a paw or jumping) to a thermal stimulus. An increase in latency indicates an analgesic effect.

Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment.

-

Baseline Measurement: Determine the baseline reaction time of each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the this compound derivatives or a control vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral).

-

Post-treatment Measurement: Measure the reaction time at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.

Diagram: Experimental Workflow for this compound Derivative Evaluation

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Data Summary (Illustrative)

Direct and comprehensive quantitative SAR data for a wide range of this compound derivatives is limited in the public domain. The following table is an illustrative example based on the known principles of aconitine SAR to guide future research. The values are hypothetical and intended for conceptual understanding.

| Compound | C8-Substituent | C14-Substituent | N-Substituent | Analgesic Activity (ED50, mg/kg) | Cytotoxicity (IC50, µM) |

| This compound | -OH | -OH | -Ethyl | > 50 | > 100 |

| Derivative A | -OCOCH3 | -OH | -Ethyl | 25 | 80 |

| Derivative B | -OH | -OCO-Ph | -Ethyl | 5 | 15 |

| Derivative C | -OCOCH3 | -OCO-Ph | -Ethyl | 1 | 2 |

| Derivative D | -OH | -OH | -H | > 100 | > 100 |

Future Perspectives and Conclusion

The study of this compound structure-activity relationships is a field ripe with opportunity. While much of our current understanding is extrapolated from its more toxic parent compounds, the foundational principles are clear: the substituents at C8, C14, and the nitrogen atom are the primary drivers of biological activity.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. Key areas of exploration include:

-

Fine-tuning C8 and C14 Esters: Exploring a wide range of aliphatic and aromatic esters to optimize the balance between therapeutic activity and toxicity.

-

N-Substituent Modification: Investigating the impact of different N-alkyl and N-acyl groups on potency and selectivity.

-

Targeting Specific VGSC Subtypes: Designing derivatives with selectivity for neuronal VGSC subtypes (e.g., Nav1.7, Nav1.8) to develop potent analgesics with reduced cardiotoxicity.

-

Exploring Other Biological Targets: Investigating the potential of this compound derivatives to modulate other targets relevant to inflammation and cancer.

References

-

Li, X., et al. (2017). Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing. Frontiers in Pharmacology, 8, 53. [Link]

Sources

What are the known toxicological effects of Hypaconine on the cardiovascular system?

An In-Depth Technical Guide for Researchers

Hypaconine and the Heart: A Technical Guide to its Cardiovascular Toxicology

This guide provides a detailed examination of the known toxicological effects of this compound, a major C19 norditerpenoid alkaloid found in plants of the Aconitum species. For centuries, Aconitum extracts have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic application is severely limited by a narrow therapeutic window, with overdose leading to severe cardiotoxicity and neurotoxicity.[1][2] this compound, alongside its structural relatives aconitine and mesaconitine, is a primary contributor to these toxic effects.[3] This document offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular mechanisms, electrophysiological consequences, and preclinical manifestations of this compound-induced cardiotoxicity, supported by detailed experimental protocols.

Chapter 1: The Primary Molecular Target: Voltage-Gated Sodium Channels

The arrhythmogenic effects of this compound are initiated at a specific molecular target: the voltage-gated sodium channel (NaV) in the cardiac myocyte cell membrane. The cardiac isoform, NaV1.5, is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential, a critical event for impulse propagation throughout the heart.[4][5]

1.1. Mechanism of Action: Persistent Channel Activation

This compound, like other diester-diterpenoid alkaloids (DDAs), exerts its primary toxic effect by binding with high affinity to neurotoxin binding site 2 on the alpha-subunit of the NaV channel.[3][6] This binding occurs when the channel is in its open state. The critical consequence of this interaction is the inhibition of the channel's transition to the inactivated state.[3] This effectively traps the channel in a persistently activated state, leading to a sustained, non-inactivating influx of sodium ions (Na+) into the cardiomyocyte. This prolonged inward Na+ current is the foundational event driving the cascade of toxic effects.

Caption: this compound binds to the open state of NaV channels, preventing inactivation.

Chapter 2: Electrophysiological Consequences and Arrhythmogenesis

The persistent Na+ current induced by this compound fundamentally alters the electrophysiological properties of cardiac myocytes, creating a highly pro-arrhythmic environment.

2.1. Disruption of the Cardiac Action Potential

The normal cardiac action potential (AP) is a tightly regulated sequence of ion fluxes.[7] The sustained inward Na+ current caused by this compound dramatically prolongs the AP duration (APD), particularly the plateau phase (Phase 2). This prolongation can lead to the development of Early Afterdepolarizations (EADs) , which are abnormal depolarizations that occur before the cell has fully repolarized. EADs can trigger life-threatening polymorphic ventricular tachycardias, such as Torsades de Pointes.[8][9]

2.2. Intracellular Calcium Overload and Triggered Activity

The continuous influx of Na+ into the cell disrupts the normal function of the Na+/Ca2+ exchanger (NCX). Under physiological conditions, the NCX typically extrudes calcium (Ca2+). However, the elevated intracellular Na+ concentration reverses its operation, causing it to pump Ca2+ into the cell. This, combined with Ca2+ release from the sarcoplasmic reticulum, leads to a state of severe intracellular Ca2+ overload.[10]

This Ca2+ overload is a critical driver of arrhythmogenesis. It can cause spontaneous Ca2+ release from the sarcoplasmic reticulum during diastole, which generates a transient inward current via the NCX. This current results in Delayed Afterdepolarizations (DADs) .[8][10] If a DAD reaches the threshold potential, it can trigger a non-pacemaker-driven action potential, leading to ventricular premature beats and sustained ventricular tachycardia.[11]

Caption: Toxicological cascade from NaV channel modulation to arrhythmia.

Chapter 3: Preclinical and Clinical Manifestations

The molecular and cellular events described above translate into severe, observable cardiovascular toxicities.

3.1. Preclinical Observations

In vivo studies in rodent models are essential for understanding the systemic effects of this compound.[12] Administration typically leads to:

-

Hypotension and Bradycardia: Often observed due to complex interactions with the central nervous system and direct cardiac effects.[6]

-

ECG Abnormalities: The most common findings include ventricular premature beats (VPBs), atrioventricular (AV) block, ventricular tachycardia (VT), and ultimately, ventricular fibrillation (VF).[13]

3.2. Clinical Poisoning Profile

Aconite poisoning in humans is a critical medical emergency.[2] Cardiovascular symptoms are predominant and include chest pain, severe hypotension, and a wide range of arrhythmias.[6] The high mortality rate, reported to be between 10% and 30%, is primarily due to refractory ventricular fibrillation.[2] Quantitative analysis of blood and urine from poisoning cases provides critical data on toxic concentrations.

Table 1: Aconitum Alkaloid Levels in a Clinical Poisoning Case

| Alkaloid | Blood Concentration (μg/mL) | Urine Concentration (μg/mL) |

| This compound | 3.0 | 58 |

| Aconitine | 0.6 | 27 |

| Mesaconitine | 0.8 | 41 |

| Jesaconitine | 720 | 13,000 |

| Data synthesized from a case report by Lin et al. (2022).[6] |

Chapter 4: Methodologies for Assessing this compound Cardiotoxicity

A multi-pronged approach combining in vitro, in vivo, and analytical methods is required for a thorough assessment of this compound's cardiotoxic profile.

Caption: Integrated workflow for assessing this compound cardiotoxicity.

4.1. In Vitro Assessment

In vitro models provide a controlled environment to dissect specific mechanisms of toxicity.

Protocol 1: Patch-Clamp Electrophysiology for NaV1.5 Current Analysis

-

Objective: To directly measure the effect of this compound on the NaV1.5 channel current.

-

Methodology Rationale: This technique offers unparalleled resolution of ion channel function, directly validating the primary mechanism of action.[14]

-

Step-by-Step Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human NaV1.5 channel (SCN5A gene).

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Electrophysiology Rig: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

-

Gigaohm Seal Formation: Approach a single cell with a glass micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

-

Voltage Protocol: Apply a voltage-clamp protocol to elicit Na+ currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then applying depolarizing steps (e.g., to -10 mV) to activate the channels.

-

Baseline Recording: Record baseline Na+ currents before drug application.

-

Drug Application: Perfuse the bath solution containing a known concentration of this compound over the cell.

-

Effect Recording: After a steady-state effect is reached, record the Na+ currents again using the same voltage protocol.

-

Data Analysis: Analyze the peak current amplitude and the decay (inactivation) kinetics. This compound is expected to significantly slow the inactivation phase, resulting in a sustained inward current.

-

Protocol 2: Functional Cardiotoxicity Screening with hiPSC-Cardiomyocytes

-

Objective: To assess the functional consequences of this compound exposure on human cardiomyocytes.

-

Methodology Rationale: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for predicting human cardiotoxicity.[15][16]

-

Step-by-Step Protocol:

-

Cell Culture: Culture hiPSC-CMs as a spontaneously beating syncytium on 96-well microplates.

-

Calcium Transient Assay:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Record baseline fluorescence kinetics using a specialized reader to measure beat rate, amplitude, and decay time of the calcium transients.

-

Add varying concentrations of this compound and record changes in calcium transient parameters, looking for signs of arrhythmia and Ca2+ overload (e.g., irregular beating, increased diastolic fluorescence).[15]

-

-

High-Content Imaging for Structural Toxicity:

-

After 24-48 hours of exposure to this compound, stain cells with a cocktail of fluorescent probes.

-

Use Hoechst 33342 for nuclear staining (cell count), Calcein AM for cell viability, and a mitochondrial membrane potential probe (e.g., JC-10 or TMRM).[15]

-

Acquire images using an automated high-content imaging system.

-

Analyze images to quantify changes in cell number, viability, and mitochondrial health, which are indicators of structural cardiotoxicity.

-

-

4.2. In Vivo Assessment

Protocol 3: Rodent Model of Acute Cardiotoxicity

-

Objective: To evaluate the integrated cardiovascular effects of this compound in a living organism.

-

Methodology Rationale: Animal models are indispensable for evaluating systemic toxicities, including effects on blood pressure and complex arrhythmias that depend on whole-heart tissue properties.[17]

-

Step-by-Step Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Instrumentation: Anesthetize the animal and implant ECG electrodes for continuous monitoring. If required, insert a catheter into the carotid artery for direct blood pressure measurement.

-

Acclimatization & Baseline: Allow the animal to stabilize and record baseline ECG and blood pressure for at least 30 minutes.

-

Drug Administration: Administer a single dose of this compound via intravenous (IV) or intraperitoneal (IP) injection.

-

Continuous Monitoring: Record ECG and blood pressure continuously post-administration. Monitor for the onset of arrhythmias (e.g., bigeminy, VT, VF), QRS widening, QT prolongation, and changes in heart rate and blood pressure.

-